

Physical and chemical properties of Isosorbide-2-mononitrate-13C6.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isosorbide-2-mononitrate-13C6*

Cat. No.: *B12391928*

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An In-depth Technical Guide to Isosorbide-2-mononitrate-13C6

This technical guide provides a comprehensive overview of the physical and chemical properties of **Isosorbide-2-mononitrate-13C6**, tailored for researchers, scientists, and drug development professionals. This isotopically labeled compound serves as a critical internal standard for the quantification of its parent drug, Isosorbide-2-mononitrate, a widely used antianginal agent.

Core Physical and Chemical Properties

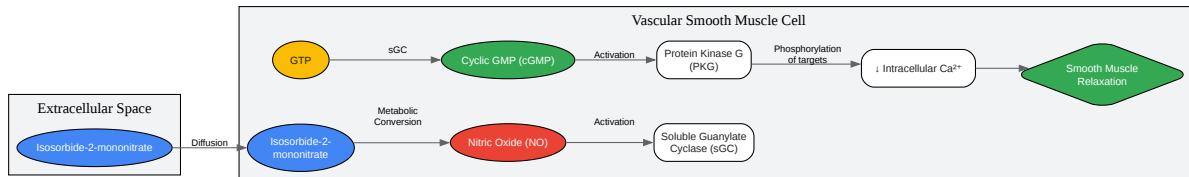
Isosorbide-2-mononitrate-13C6 is a stable, isotopically labeled form of Isosorbide-2-mononitrate, where the six carbon atoms have been replaced with the ¹³C isotope. This labeling makes it an ideal internal standard for mass spectrometry-based bioanalytical assays. [\[1\]](#)[\[2\]](#)

Table 1: General and Physical Properties of **Isosorbide-2-mononitrate-13C6**

Property	Value	Reference(s)
IUPAC Name	(3S,3aS,S,6R,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl nitrate-13C6	[3]
CAS Number	1391051-97-0 (Relative Stereo)	[3]
Molecular Formula	13C6H9NO6	[3][4]
Molecular Weight	197.09 g/mol	[3][4]
Appearance	White to Off-White Crystalline Solid (unlabeled)	[5]
Melting Point	89-90 °C (for Isosorbide-5-mononitrate-13C6)	[6]
Solubility	Soluble in Acetone, DMF, DMSO, EtOH, MeOH (for Isosorbide-5-mononitrate-13C6)	[6]
Storage	Refrigerator (2-8°C) for long-term storage	[3]

Mechanism of Action and Signaling Pathway

Isosorbide mononitrate, the parent compound, is a vasodilator that exerts its effects by donating nitric oxide (NO).^[2] The released NO activates the enzyme soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This activation leads to an increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP). The elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and smooth muscle relaxation. This vasodilation, predominantly of the venous system, reduces cardiac preload and, to a lesser extent, afterload, thereby decreasing myocardial oxygen demand.



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Caption: Signaling pathway of Isosorbide-2-mononitrate leading to vasodilation.

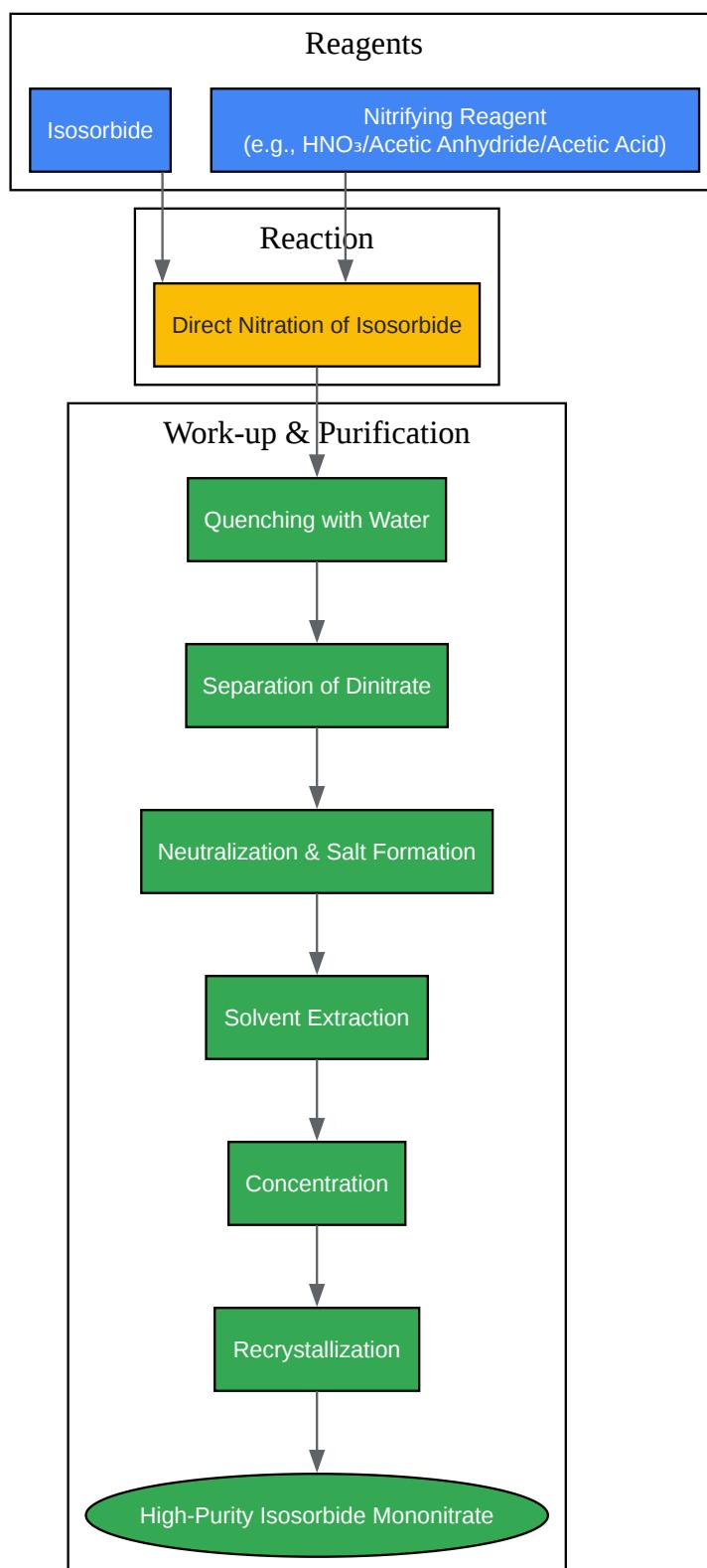
Experimental Protocols

The primary application of **Isosorbide-2-mononitrate-13C6** is as an internal standard in quantitative bioanalytical methods. Below are representative protocols for synthesis, purification, and analysis.

Synthesis of Isosorbide Mononitrate

A common synthetic route to isosorbide mononitrites involves the direct nitration of isosorbide. The following is a generalized procedure adapted from literature.^[7]

Experimental Workflow: Synthesis of Isosorbide Mononitrate



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Caption: General workflow for the synthesis and purification of isosorbide mononitrate.

Methodology:

- Preparation of Nitrating Agent: A nitrating agent is prepared by mixing concentrated nitric acid, acetic acid, and acetic anhydride at a controlled low temperature (e.g., 0-5 °C).[7]
- Nitration: Isosorbide is dissolved in a suitable solvent and the prepared nitrating agent is added dropwise while maintaining a low temperature. The reaction mixture is stirred for a specified period to yield a mixture of isosorbide mononitrate and dinitrate.[7]
- Quenching and Separation: The reaction is quenched by the addition of water. The less soluble isosorbide dinitrate precipitates and can be removed by filtration.[7]
- Purification: The filtrate containing the mononitrate is neutralized. The product can be extracted with an organic solvent. The organic layer is then concentrated, and the crude product is purified by recrystallization to yield high-purity isosorbide mononitrate.[7][8]

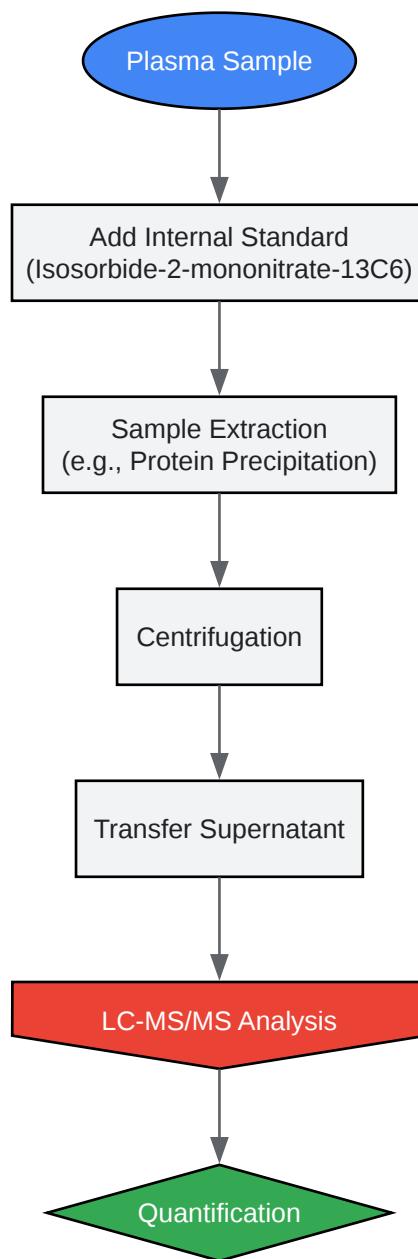
Bioanalytical Method for Quantification (LC-MS/MS)

The following is a representative LC-MS/MS method for the quantification of isosorbide mononitrate in human plasma, using **Isosorbide-2-mononitrate-13C6** as an internal standard. This protocol is adapted from a method for the 5-mononitrate isomer.

Table 2: LC-MS/MS Parameters for Isosorbide Mononitrate Analysis

Parameter	Condition
Internal Standard	Isosorbide-2-mononitrate-13C6
Sample Preparation	Protein precipitation or liquid-liquid extraction
Chromatographic Column	C18 reverse-phase column
Mobile Phase	Acetonitrile and water with additives (e.g., ammonium acetate)
Ionization Mode	Electrospray Ionization (ESI), often in negative mode
Mass Transition (Analyte)	Varies depending on adduct formation (e.g., $[M+acetate]^-$)
Mass Transition (IS)	Varies depending on adduct formation (e.g., $[M+6+acetate]^-$)

Experimental Workflow: Bioanalytical Sample Analysis



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Caption: Workflow for the quantification of isosorbide mononitrate in plasma.

Methodology:

- Sample Preparation: To a known volume of plasma sample, a precise amount of **Isosorbide-2-mononitrate-13C6** internal standard solution is added.

- Extraction: Proteins are precipitated by adding a suitable organic solvent (e.g., acetonitrile). The sample is vortexed and then centrifuged to pellet the precipitated proteins.
- Analysis: The supernatant is transferred to an autosampler vial for injection into the LC-MS/MS system.
- Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Spectroscopic Data

While specific, published NMR and full-scan mass spectra for **Isosorbide-2-mononitrate-13C6** are not readily available, its primary use as an internal standard in mass spectrometry relies on monitoring specific mass transitions.

Table 3: Mass Spectrometry Data

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Ionization Mode
Isosorbide-2-mononitrate	Varies with adduct	Varies	ESI Negative
Isosorbide-2-mononitrate-13C6	Precursor + 6 amu	Varies	ESI Negative

Note: The exact m/z values will depend on the adduct formed during ionization (e.g., acetate adduct).

A predicted 13C NMR spectrum for the unlabeled Isosorbide Mononitrate is available in public databases and can serve as a reference for characterizing the 13C-labeled compound.[\[9\]](#)

Applications in Research and Drug Development

Isosorbide-2-mononitrate-13C6 is an indispensable tool in pharmacokinetic and bioequivalence studies of Isosorbide-2-mononitrate. Its use as an internal standard allows for

the accurate and precise quantification of the drug in complex biological matrices such as plasma and urine.[\[2\]](#)[\[10\]](#) This is crucial for:

- Determining key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).
- Assessing the bioequivalence of generic formulations against the reference product.
- Investigating drug metabolism and excretion pathways.
- Supporting toxicology and safety studies.

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- To cite this document: BenchChem. [Physical and chemical properties of Isosorbide-2-mononitrate-¹³C₆.]. BenchChem, [2025]. [Online PDF]. Available at:

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